

# optimizing cerivastatin dose therapeutic efficacy safety

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## Compound Focus: Cerivastatin

CAS No.: 145599-86-6

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## FAQs: Cerivastatin Key Information

- 1. Why was cerivastatin withdrawn from the market? Cerivastatin** was withdrawn due to a high incidence of severe rhabdomyolysis, a condition involving skeletal muscle breakdown that can lead to kidney failure and death. Post-marketing data linked it to 52 deaths worldwide. The risk was particularly elevated with the 0.8 mg/day dose and when the drug was taken concomitantly with **gemfibrozil**, a fibrate [1]. The incidence of fatal rhabdomyolysis was reported to be at least 10 times higher with **cerivastatin** than with other marketed statins [1].
- 2. What was the typical dosing range for cerivastatin? Cerivastatin** was administered at microgram-level doses, significantly lower than other statins. The clinical development and therapeutic doses ranged from **0.025 mg to 0.8 mg** taken orally once daily [2] [3] [4]. Later studies focused on the 0.4 mg and 0.8 mg doses approved by the FDA [5].
- 3. How efficacious was cerivastatin at lowering lipids? Cerivastatin** was a highly potent statin, demonstrating strong, dose-dependent reductions in LDL-C and total cholesterol. The table below summarizes its efficacy based on clinical trial data.

Cerivastatin Dose	Reduction in LDL-C	Reduction in Total Cholesterol	Reduction in Triglycerides	Increase in HDL-C
0.025 mg/day	~11.0% - 14.2% [3] [4]	~8.0% [3]	~9.0% [3]	Data not specified
0.1 mg/day	~15.1% - 22.5% [4]	~12.9% - 17.1% [4]	~10.4% - 12.4% [4]	~2.3% - 8.7% [4]
0.3 mg/day	~31.3% [4]	~23.0% [4]	~17.3% [4]	~7.7% [4]
0.4 mg/day	~33.4% - 36.1% [5] [4]	~23.0% - 26.3% [5] [4]	~10.4% - 18.4% [5] [4]	~3.2% - 8.7% [5] [6]
0.8 mg/day	~40.8% - 44.0% [5] [6] [3]	~28.8% - 30.8% [5] [6] [3]	~11.2% - 21.4% [5] [6] [3]	~3.2% - 5.0% [5] [6]

4. How did its potency compare to other statins? A 2020 systematic review quantified **cerivastatin's** exceptional potency [3]. To achieve the same LDL-C lowering effect:

- **Cerivastatin** was about **250-fold more potent** than fluvastatin.
- It was about **20-fold more potent** than atorvastatin.
- It was about **5.5-fold more potent** than rosuvastatin.

## Experimental Protocols & Pharmacological Data

For researchers conducting post-market analysis or comparative studies, here are summarized methodologies from key pharmacokinetic and pharmacodynamic studies.

### Protocol: Pharmacokinetic Study in Special Populations

- **Objective:** To evaluate the influence of age on the pharmacokinetics of **cerivastatin** [7].
- **Design:** Randomized, double-blind, placebo-controlled study.
- **Participants:** 48 healthy male volunteers (young: 18-38 years; elderly: 65-78 years).
- **Intervention:** Administration of 0.1 mg **cerivastatin** or placebo tablets daily for 7 days.
- **Key Measurements:** Plasma samples collected over 24 hours after the first and last doses to determine AUC (area under the curve), C<sub>max</sub> (peak plasma concentration), t<sub>max</sub> (time to C<sub>max</sub>), and t<sub>1/2</sub> (elimination half-life).

- **Reported Outcome:** No significant differences in PK parameters were found between young and elderly subjects. The mean elimination half-life was approximately 4 hours for both groups [7].

#### Protocol: Efficacy and Safety of the 0.8 mg Dose

- **Objective:** To assess the pharmacodynamics, safety, and pharmacokinetics of the 0.8 mg dose in patients with primary hypercholesterolemia [6] [8].
- **Design:** Randomized, double-blind, placebo-controlled, parallel-group trial at two centers.
- **Participants:** 41 patients with primary hypercholesterolemia after a 4-week American Heart Association Step 1 diet and 2-week single-blind placebo run-in.
- **Intervention:** **Cerivastatin** 0.8 mg (n=28) or placebo (n=13) once nightly for 28 days.
- **Key Measurements:** Fasting lipid profiles were taken at baseline and after 28 days. Safety was monitored via adverse events, physical exams, and clinical laboratory tests (including liver enzymes and creatine kinase).
- **Reported Outcome:** The 0.8 mg dose significantly reduced LDL-C by 44.0% and was reported to be well-tolerated over the 4-week period, with no discontinuations. One patient showed an asymptomatic, transient elevation in creatine kinase (8x ULN) that resolved after the study [6].

## Troubleshooting: Key Safety Interactions & Mechanisms

Understanding the mechanisms behind **cerivastatin**'s toxicity is critical for research.

### 1. Drug Interaction with Gemfibrozil

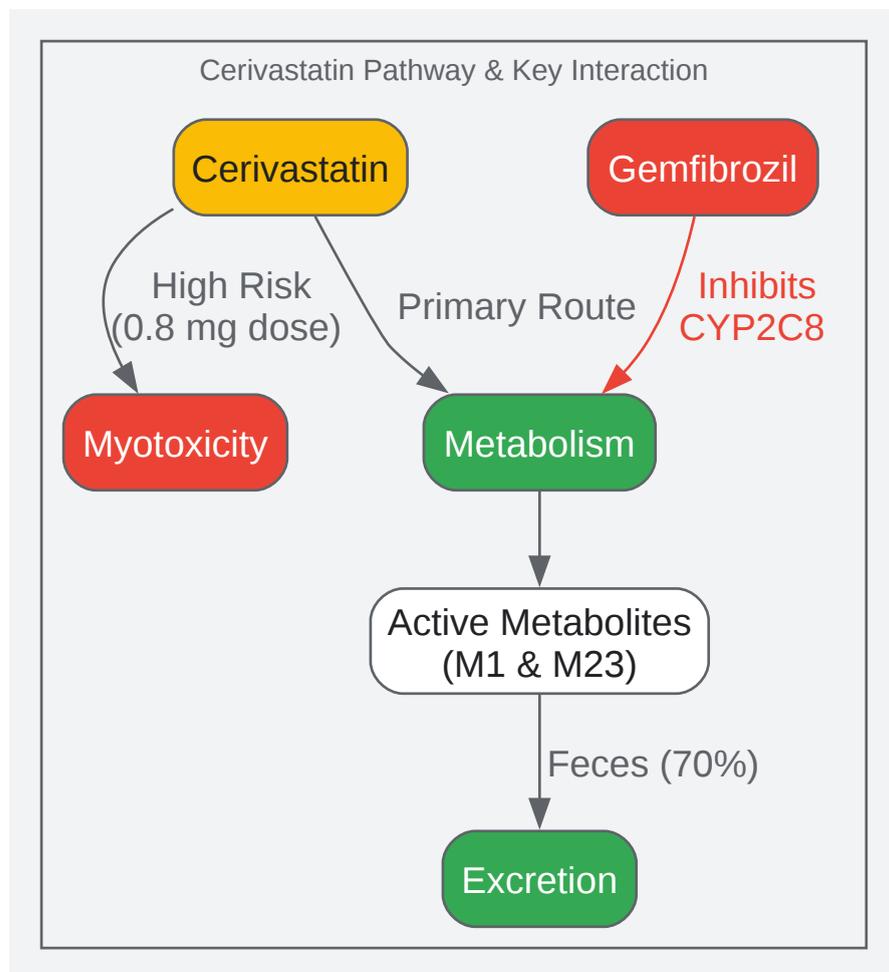
- **Problem:** Concomitant use of **cerivastatin** and gemfibrozil was implicated in a significant number of rhabdomyolysis cases [1].
- **Mechanism:** **Cerivastatin** is metabolized primarily by two hepatic cytochrome P450 enzymes: **CYP2C8 and CYP3A4** [3]. Gemfibrozil and its glucuronide metabolite inhibit CYP2C8. This inhibition reduces the clearance of **cerivastatin**, leading to increased systemic exposure and a higher risk of muscle toxicity [1].

### 2. Dose-Dependent Risk of Rhabdomyolysis

- **Problem:** The risk of serious rhabdomyolysis was higher with the 0.8 mg/day dose [1].
- **Mechanism:** While the exact reason is not fully elucidated, the extreme potency of **cerivastatin** and non-linear pharmacokinetics at higher doses may have played a role. The 2020 Cochrane review confirmed a linear log dose-response for efficacy, but the risk of severe myopathy appeared to

increase disproportionately at the highest dose of 0.8 mg, especially in combination with other factors like renal impairment or interacting drugs [1] [3].

The following diagram illustrates the primary metabolic and interaction pathways of **cerivastatin** that contributed to its safety profile.



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## References

1. Withdrawal of cerivastatin from the world market | [Trials](#) | Full Text [[trialsjournal.biomedcentral.com](https://trialsjournal.biomedcentral.com)]

2. Clinical efficacy and safety of cerivastatin : summary of pivotal phase... [pubmed.ncbi.nlm.nih.gov]
3. Cerivastatin for lowering lipids - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
4. (PDF) Cerivastatin in primary hyperlipidemia—a multicenter analysis... [academia.edu]
5. Cerivastatin: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacodynamics, Safety, Tolerability, and ... [pubmed.ncbi.nlm.nih.gov]
7. Influence of age on the safety, tolerability, and ... [pubmed.ncbi.nlm.nih.gov]
8. The American Journal of Cardiology [sciencedirect.com]

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